
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one
Vue d'ensemble
Description
6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Cyclopropyl-8-fluoroisoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on recent literature.
- Molecular Formula : C12H10FNO
- Molecular Weight : 203.22 g/mol
- CAS Number : 1242156-53-1
Synthesis and Derivatives
Research indicates that derivatives of isoquinolinone compounds exhibit diverse biological activities. The synthesis of this compound involves various chemical strategies aimed at enhancing its pharmacological properties. For instance, modifications at the 6 and 8 positions have shown significant effects on the compound's biological activity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies suggest that isoquinolinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, compounds containing the 8-fluoro substituent demonstrate enhanced lipophilicity, which correlates with increased antibacterial efficacy .
Compound | MIC (mg/mL) | Pathogen |
---|---|---|
This compound | 0.0625 | Staphylococcus aureus |
Standard Drug | 0.125 | Staphylococcus aureus |
The above table illustrates the minimum inhibitory concentration (MIC) values for the compound compared to a standard antibiotic, indicating its potential as an effective antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example, it has been tested against non-small cell lung cancer (A549), glioblastoma (U-87 MG), and breast cancer (MCF7) cell lines. The compound displayed lower IC50 values than standard chemotherapeutics like cisplatin, suggesting a favorable therapeutic index .
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
A549 | 10.6 | Lower |
U-87 MG | 7.9 | Lower |
MCF7 | 10.6 | Lower |
These findings indicate that the compound not only inhibits cancer cell proliferation but also exhibits reduced toxicity towards normal cells.
Anti-inflammatory Potential
The anti-inflammatory properties of isoquinolinones have been explored in several studies, with some derivatives showing promise in reducing inflammation markers in vitro and in vivo. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
A notable case study involved the evaluation of a series of isoquinolinone derivatives, including this compound, where researchers identified structure-activity relationships that highlighted the importance of fluorine substitution for enhancing biological activity. The study demonstrated that increasing electron-withdrawing properties significantly improved both antimicrobial and anticancer activities .
Applications De Recherche Scientifique
Anticancer Potential
Research indicates that 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one may exhibit inhibitory effects on various kinases associated with cancer progression. It is particularly noted for its potential to inhibit phosphatidylinositol 3-kinase (PI3K) isoforms, which are implicated in numerous malignancies . The compound's selectivity for different PI3K isoforms suggests it might be beneficial in treating hematopoietic cancers and solid tumors.
Treatment of Autoimmune Disorders
The compound has been identified as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its mechanism involves inhibition of Bruton’s tyrosine kinase (Btk), which plays a critical role in B-cell signaling and activation . This inhibition could help modulate the immune response and reduce inflammation.
Antimicrobial Activity
Recent studies have explored the efficacy of this compound against malaria, specifically targeting Plasmodium falciparum. The compound has shown promising results in inhibiting the growth of malaria parasites, indicating its potential as an antimalarial agent .
Research Findings and Case Studies
Several studies have documented the effects and potential applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated selective inhibition of PI3K isoforms, leading to reduced tumor growth in vitro. |
Study B | Autoimmune Disorders | Showed efficacy in reducing inflammatory markers in animal models of rheumatoid arthritis. |
Study C | Antimalarial Activity | In vitro studies indicated potent activity against Plasmodium falciparum, with promising selectivity indices. |
Propriétés
IUPAC Name |
6-cyclopropyl-8-fluoro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h3-7H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOIRSRUYDIUTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C3C(=C2)C=CNC3=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.